An In-depth Technical Guide to N-[3-(2-aminoethoxy)phenyl]methanesulfonamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N-[3-(2-aminoethoxy)phenyl]methanesulfonamide: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide, a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific meta-substituted isomer is limited in publicly accessible literature, this document synthesizes information from closely related structural analogs and the broader class of N-phenylmethanesulfonamides to project its chemical, physical, and biological properties. We will delve into its molecular structure, predictable physicochemical characteristics, plausible synthetic routes, and potential pharmacological activities based on established structure-activity relationships. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation of this compound.
Introduction: The Significance of the N-Phenylmethanesulfonamide Scaffold
The N-phenylmethanesulfonamide core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The sulfonamide group, with its unique electronic and hydrogen-bonding capabilities, often imparts favorable pharmacokinetic properties and allows for specific interactions with biological targets. The strategic placement of substituents on the phenyl ring can dramatically modulate a compound's activity, selectivity, and metabolic stability.
This guide focuses on a specific derivative, N-[3-(2-aminoethoxy)phenyl]methanesulfonamide. The introduction of the 2-aminoethoxy side chain at the meta position is of particular interest. The terminal primary amine introduces a basic center, which can be crucial for receptor interactions and can influence solubility and formulation characteristics. The ethoxy linker provides conformational flexibility, allowing the amine to orient itself optimally within a binding pocket. The meta substitution pattern, as opposed to the more commonly studied para substitution, offers a distinct spatial arrangement of these functional groups, potentially leading to novel pharmacological profiles.
Chemical Structure and Identification
The core structure of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide consists of a central phenyl ring with a methanesulfonamide group and a 2-aminoethoxy group attached at positions 1 and 3, respectively.
Molecular Formula: C₉H₁₄N₂O₃S
Molecular Weight: 230.28 g/mol
Synonyms:
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3-(Methanesulfonamido)phenylethanolamine
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N-(3-(2-aminoethoxy)phenyl)methane sulfonamide
Physicochemical Properties (Predicted)
Due to the absence of direct experimental data, the following physicochemical properties are predicted based on the analysis of its structural analogs and computational models. These values provide a useful starting point for experimental design and interpretation.
| Property | Predicted Value | Basis for Prediction |
| Melting Point (°C) | 110 - 130 | Based on the melting points of related substituted N-phenylmethanesulfonamides and acetamides[2]. The presence of both hydrogen bond donors and acceptors suggests a crystalline solid with a moderate melting point. |
| Boiling Point (°C) | > 350 (decomposes) | High boiling point is expected due to the polar nature and hydrogen bonding capabilities. Decomposition at elevated temperatures is likely. |
| Water Solubility | Moderately Soluble | The primary amine will be protonated at physiological pH, enhancing water solubility. The sulfonamide and ether linkages also contribute to polarity. |
| LogP (Octanol-Water) | 1.0 - 2.0 | Calculated based on the contributions of the individual functional groups. The aminoethoxy side chain decreases the lipophilicity compared to the parent N-phenylmethanesulfonamide. |
| pKa (Acidic) | ~10 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic. |
| pKa (Basic) | ~9.5 (Primary Amine) | The terminal primary amine is the most basic site in the molecule. |
Synthesis and Characterization
A plausible synthetic route to N-[3-(2-aminoethoxy)phenyl]methanesulfonamide can be devised based on established methods for the synthesis of N-substituted phenylmethanesulfonamides[3].
Proposed Synthetic Pathway
Caption: Proposed synthetic route for N-[3-(2-aminoethoxy)phenyl]methanesulfonamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on standard organic synthesis techniques and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene
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To a solution of 3-nitrophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
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Add 1,2-dibromoethane in excess and heat the mixture to reflux.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to yield 1-(2-bromoethoxy)-3-nitrobenzene.
Step 2: Synthesis of 2-(3-Nitrophenoxy)ethanamine
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Dissolve 1-(2-bromoethoxy)-3-nitrobenzene in a suitable solvent and treat with an excess of ammonia (either as a solution in methanol or as aqueous ammonia).
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Heat the reaction in a sealed vessel.
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After cooling, remove the solvent and excess ammonia.
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The crude product can be purified by an acid-base extraction or column chromatography.
Step 3: Synthesis of 3-(2-Aminoethoxy)aniline
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Dissolve 2-(3-nitrophenoxy)ethanamine in a solvent like ethanol or methanol.
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Add a catalyst such as palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced to an amine.
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Filter off the catalyst and concentrate the filtrate to obtain 3-(2-aminoethoxy)aniline.
Step 4: Synthesis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
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Dissolve 3-(2-aminoethoxy)aniline in a dry, aprotic solvent like dichloromethane or pyridine at 0 °C[3].
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Slowly add methanesulfonyl chloride to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and perform an aqueous workup.
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The final product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Based on studies of related N-(substituted phenyl)-methanesulfonamides, the following spectral characteristics are anticipated[4].
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¹H NMR:
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A singlet for the methyl protons of the methanesulfonyl group (~2.8-3.0 ppm).
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Multiplets for the aromatic protons on the phenyl ring (~6.8-7.5 ppm).
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Triplets for the methylene protons of the ethoxy group (~3.0-3.2 ppm for the CH₂ next to the amine and ~4.0-4.2 ppm for the CH₂ next to the oxygen).
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A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O.
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A broad singlet for the sulfonamide (NH) proton, also exchangeable with D₂O.
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¹³C NMR:
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A signal for the methyl carbon of the methanesulfonyl group (~40 ppm).
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Signals for the methylene carbons of the ethoxy group (~41 ppm and ~69 ppm).
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Aromatic carbon signals in the range of ~110-160 ppm.
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IR Spectroscopy:
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N-H stretching vibrations for the primary amine and the sulfonamide group (~3200-3400 cm⁻¹).
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Asymmetric and symmetric S=O stretching vibrations for the sulfonamide group (~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹, respectively).
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C-O-C stretching for the ether linkage (~1230-1250 cm⁻¹).
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Potential Biological Activity and Therapeutic Applications
The biological activity of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide can be inferred from its structural similarity to other pharmacologically active molecules.
Adrenergic Receptor Modulation
A structurally related compound, N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, is a potent agonist at alpha-1 adrenoceptors[5]. The presence of an aminoethyl side chain on a phenyl ring is a common feature in many adrenergic agonists. It is plausible that N-[3-(2-aminoethoxy)phenyl]methanesulfonamide could also interact with adrenergic receptors, although its specific activity (agonist or antagonist) and selectivity (alpha vs. beta, and subtypes) would require experimental validation.
Antiarrhythmic Properties
Several N-phenylmethanesulfonamide derivatives have been investigated as antiarrhythmic agents. For instance, N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide has shown Class II and Class III antiarrhythmic activities[6]. The combination of the sulfonamide and a flexible amino-containing side chain in our target molecule suggests that it could be explored for similar cardiovascular applications.
Other Potential Applications
The N-(3-aminomethyl-phenyl)methanesulfonamide scaffold is utilized as an intermediate in the synthesis of drugs targeting neurological disorders[7]. The structural and electronic properties of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide make it a candidate for investigation in areas such as:
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Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is present in many enzyme inhibitors.
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Receptor Antagonism: The overall structure could be suitable for fitting into various G-protein coupled receptor (GPCR) binding sites.
The following diagram illustrates a hypothetical interaction with a biological target, highlighting the key functional groups.
Caption: Hypothetical binding mode of the target compound within a receptor pocket.
Safety and Toxicology (Inferred)
The toxicological profile of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide has not been reported. However, general considerations for this class of compounds include:
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Metabolism: The molecule is likely to undergo N-dealkylation, O-dealkylation, and potentially aromatic hydroxylation.
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Drug-Drug Interactions: As with many amine-containing drugs, there is a potential for interaction with monoamine oxidase (MAO) or cytochrome P450 enzymes.
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Sulfonamide Hypersensitivity: A small percentage of the population exhibits hypersensitivity reactions to sulfonamide-containing drugs.
Conclusion and Future Directions
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide represents an intriguing yet underexplored molecule with significant potential in drug discovery. Based on the analysis of its structural analogs, it is predicted to be a moderately soluble, crystalline solid with the potential for diverse biological activities, particularly in the areas of adrenergic modulation and cardiovascular pharmacology.
Future research should focus on:
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Definitive Synthesis and Characterization: The development of a robust and scalable synthetic route followed by comprehensive spectroscopic and physicochemical characterization.
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In Vitro Pharmacological Profiling: Screening the compound against a panel of receptors and enzymes to identify its primary biological targets.
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In Vivo Efficacy and Safety Studies: If promising in vitro activity is observed, further investigation in animal models to assess its therapeutic potential and toxicological profile.
This technical guide serves as a foundational resource to stimulate and guide such future investigations into the chemical and biological properties of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide.
References
- (Reference to a general organic chemistry textbook for standard reactions)
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DeMarinis, R. M., Lavanchy, P., Hieble, J. P., Jim, K. F., & Matthews, W. D. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245–248. [Link][5]
- (Reference to a computational chemistry software or d
-
Morgan, T. K., Lis, R., Lumma, W. C., Wohl, R. A., Nickisch, K., Phillips, G. B., ... & Reiser, H. J. (1990). Synthesis and pharmacological studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a novel antiarrhythmic agent with class II and class III activities. Journal of Medicinal Chemistry, 33(4), 1087–1090. [Link][6]
- (Reference to a general toxicology textbook)
- Prasanna, K. B., Gowda, B. T., & Usha, K. M. (2006). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
- (Reference to a general medicinal chemistry textbook)
-
EPA. (2025). Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties. Retrieved from [Link][2]
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